molecular formula C8H7N3O3S B1420308 2,3-Dihydro-1-benzofuran-5-sulfonyl azide CAS No. 1152874-08-2

2,3-Dihydro-1-benzofuran-5-sulfonyl azide

Cat. No. B1420308
M. Wt: 225.23 g/mol
InChI Key: KOEZLXZQPXXDQB-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1-benzofuran-5-sulfonyl azide” is a chemical compound with the molecular formula C8H7N3O3S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1-benzofuran-5-sulfonyl azide” is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For example, benzofuran rings can be constructed through a unique free radical cyclization cascade or by proton quantum tunneling .

Scientific Research Applications

Oxidative Synthesis of Sulfonylated Benzofurans

  • Application : A method for the construction of sulfonylated benzofurans via oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides has been developed. This provides an efficient route to a series of sulfonylated benzofurans in moderate to good yields, under metal-free conditions (Wang et al., 2019).

Synthesis of Benzofuran Derivatives

  • Application : A sequential catalysis approach is used for the synthesis of benzofuran derivatives from 1-sulfonyl-1,2,3-triazoles. This involves rhodium-catalyzed C(sp3)H insertion and copper-catalyzed aerobic oxidation, leading to the synthesis of benzofurans (Li et al., 2015).

Ag-Catalyzed Oxidative Cyclization

  • Application : Synthesis of sulfonylated benzofurans via Ag-catalyzed oxidative cyclization using sodium sulfinates. This method enables the creation of various benzofurans bearing dual functional groups with high chemo- and regioselectivities (Wu et al., 2017).

Copper(I)-Catalyzed Reactions

  • Application : Involves a copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane, sulfonyl azide, and 2-isocyanoacetate for the synthesis of complex organic structures (Li & Wu, 2012).

Visible-Light-Induced Oxidative Cyclization

  • Application : Development of a visible-light-induced method for synthesizing sulfonylated benzofurans via oxidative cyclization of 1,6-enynes and arylsulfinic acids (Wang et al., 2020).

Fluorescent Sensor for Hydrogen Sulfide

  • Application : Development of a reaction-based polymeric fluorescent sensor for selective imaging of H2S in living cells, using a novel functional monomer related to 2,3-Dihydro-1-benzofuran-5-sulfonyl azide (Sun et al., 2013).

CuI-Mediated Synthesis of Sulfonyl Benzofuran-3-ones

  • Application : A one-pot synthesis approach for sulfonyl benzofuran-3-ones and chroman-4-ones using α-sulfonyl o-hydroxyacetophenones (Chang, Wu, & Chen, 2018).

Benzotriazol-1-yl-sulfonyl Azide for Diazotransfer

  • Application : Use of Benzotriazol-1-yl-sulfonyl azide as a diazotransfer reagent for the efficient syntheses of various organic compounds (Katritzky et al., 2010).

Future Directions

Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-5-sulfonyl azide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing new therapeutic agents based on these structures .

properties

IUPAC Name

N-diazo-2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c9-10-11-15(12,13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEZLXZQPXXDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-sulfonyl azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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